Piquindone (chemical formula: C23H25ClN2O2) is a synthetic compound classified as a pyrroloisoquinoline derivative. [, , ] It has been investigated extensively for its affinity for dopamine D2 receptors, particularly as a potential antipsychotic agent. [, , , , , , , , , , ] Piquindone exists as stereoisomers, with the (−)-enantiomer exhibiting significantly higher biological activity compared to the (+)-enantiomer. [] This difference in activity highlights the importance of stereochemistry in its interaction with biological targets.
The synthesis of piquindone involves several key steps that construct its tricyclic core from pyrroloisoquinoline derivatives. The general synthetic route includes:
Typical reaction conditions include the use of organic solvents and catalysts to facilitate cyclization and functionalization processes. The optimization of these parameters is crucial for achieving high yields and purity in industrial settings.
Piquindone's molecular structure features a complex tricyclic arrangement with specific stereochemistry:
The detailed structural analysis can be represented by its InChI and InChI Key:
Piquindone participates in various chemical reactions that can modify its structure and properties:
Common reagents involved include potassium permanganate for oxidation and sodium borohydride for reduction. The specific outcomes depend on reaction conditions such as temperature and solvent choice.
Piquindone primarily exerts its effects by binding to dopamine D2 receptors in the central nervous system. This antagonistic action inhibits dopamine-mediated signaling pathways that are implicated in psychiatric disorders like schizophrenia. The compound's selectivity for dopamine D2 receptors enhances its therapeutic potential while minimizing side effects associated with other antipsychotics.
Studies have shown that piquindone's binding properties are sodium-dependent, contributing to its unique pharmacological profile compared to other dopamine antagonists.
Piquindone demonstrates several physical and chemical properties that are relevant for its application in research:
Key data include:
These properties influence both laboratory handling and potential therapeutic applications.
Piquindone has several scientific applications:
Its lower propensity for inducing side effects makes it a candidate for further development into safer antipsychotic medications.
Piquindone (Ro 22-1319) is a tricyclic neuroleptic compound with the systematic name (4aS,8aS)-3-ethyl-2,6-dimethyl-1,4a,5,6,7,8,8a,9-octahydro-4H-pyrrolo[2,3-g]isoquinolin-4-one. Its molecular formula is C₁₅H₂₂N₂O, corresponding to a molecular weight of 246.354 g/mol [1] [5] [8]. The structure integrates a pyrroloisoquinoline scaffold featuring a chiral decahydroisoquinoline core. The absolute stereochemistry at positions 4a and 8a is critical for dopamine receptor affinity, with the (S) configuration at the sulfoxide moiety in related analogs demonstrating enhanced D₂ receptor binding [7] [9].
Key physicochemical properties include:
Table 1: Atomic and Bonding Properties of Piquindone
Feature | Detail |
---|---|
Core Structure | Fused pyrroloisoquinoline ring system |
Chiral Centers | (4aS,8aS) configuration |
Key Functional Groups | Tertiary amine, ketone, ethyl substituent at C3, methyl at C2 and C6 |
Hydrogen Bond Acceptors | Carbonyl oxygen (O1), tertiary nitrogen (N4) |
Hydrogen Bond Donors | Secondary amine (N1-H) |
Piquindone’s binding to the D₂ receptor involves hydrophobic interactions with transmembrane helices 3, 5, and 6, with residues Phe110³²⁸ and His394⁶⁵⁵ identified as critical for subtype selectivity versus D₁ receptors [9].
Piquindone is pharmacologically classified as an atypical antipsychotic due to its selective D₂ dopamine receptor antagonism with reduced extrapyramidal symptoms (EPS) liability. Unlike typical antipsychotics (e.g., haloperidol), it exhibits:
Table 2: Receptor Binding Profile of Piquindone
Receptor | Affinity (Kᵢ or % Inhibition at 10 μM) | Functional Activity |
---|---|---|
Dopamine D₂ | 58 nM / 92% inhibition | Antagonist |
Dopamine D₃ | ~4 μM / 59% inhibition | Weak antagonist |
5-HT₂₃ | 64% inhibition | Not significant |
5-HT₇ | 53% inhibition | Not significant |
Clinically, piquindone demonstrates efficacy against positive symptoms of schizophrenia (hallucinations, delusions) and modest activity against negative symptoms (social withdrawal), with minimal EPS in trials [1] [4]. It also alleviates tics in Tourette syndrome via D₂ blockade [1] [8].
Piquindone shares structural homology with classical tricyclic neuroleptics (e.g., chlorpromazine) but diverges pharmacologically:
Possess alkyl side chains (ethyl at C3 in piquindone vs. propylamine in chlorpromazine) [1] [6].
Mechanistic Divergences:
Table 3: Structural and Pharmacological Comparison with Tricyclic Neuroleptics
Parameter | Piquindone | Classical Tricyclics (e.g., Chlorpromazine) |
---|---|---|
Core Structure | Pyrroloisoquinoline | Phenothiazine |
D₂ Selectivity | High (Kᵢ = 58 nM) | Low (Kᵢ > 100 nM, with multi-receptor binding) |
5-HT₂₃ Affinity | Low | Moderate to high |
Catalepsy Induction | Minimal in animal models | Significant |
Na⁺-Dependent Binding | Yes | No |
These properties position piquindone as a mechanistically refined tricyclic agent with atypical antipsychotic behavior, bridging structural tradition and modern receptor specificity [1] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7